2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide
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Overview
Description
2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide typically involves the reaction of 2-methylpentanoyl chloride with 4-phenyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. This can result in antimicrobial, antifungal, and anticancer effects. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its combination of a phenyl group and a pentanamide chain makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H18N2OS |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C15H18N2OS/c1-3-7-11(2)14(18)17-15-16-13(10-19-15)12-8-5-4-6-9-12/h4-6,8-11H,3,7H2,1-2H3,(H,16,17,18) |
InChI Key |
WNOZOQVLBYQAPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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